molecular formula C12H18ClNO2 B1356483 4-(3-Methoxyphenoxy)piperidine hydrochloride CAS No. 1166820-47-8

4-(3-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B1356483
CAS No.: 1166820-47-8
M. Wt: 243.73 g/mol
InChI Key: UHCDHUVVZSMUKC-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its interactions with various enzymes, proteins, and other biomolecules, influencing their activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 3-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3-Methoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used to study enzyme interactions and protein functions, as well as in the development of new biochemical assays.

    Medicine: Research on this compound includes its potential use in developing new therapeutic agents for treating neurological disorders and other diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)piperidine hydrochloride involves its binding interactions with specific receptors and enzymes. This binding alters the activity of these biomolecules, affecting downstream signaling pathways and gene expression. The compound may act as an enzyme inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but differs in the position of the methoxy group on the phenoxy ring.

    4-(4-Methoxyphenyl)piperidine hydrochloride: This compound has a methoxy group directly attached to the phenyl ring instead of the phenoxy group.

Uniqueness

4-(3-Methoxyphenoxy)piperidine hydrochloride is unique due to its specific structural configuration, which influences its binding affinity and interactions with biomolecules. This uniqueness makes it valuable in research applications where precise molecular interactions are crucial.

Properties

IUPAC Name

4-(3-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-3-2-4-12(9-11)15-10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCDHUVVZSMUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589993
Record name 4-(3-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166820-47-8
Record name Piperidine, 4-(3-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166820-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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